molecular formula C6H13NO4 B8119791 beta-L-Fucopyranosylamine

beta-L-Fucopyranosylamine

Cat. No.: B8119791
M. Wt: 163.17 g/mol
InChI Key: UTVXFQMLZSPQLB-DHVFOXMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-L-fucopyranosylamine (C6H13NO4) is a deoxy amino sugar derivative of L-fucose, characterized by an amine group replacing the hydroxyl group at the anomeric carbon. This structural modification confers unique biochemical properties, particularly as an inhibitor of alpha-fucosidase enzymes, which are implicated in processes such as cancer metastasis and microbial pathogenesis . The compound’s synthesis and applications have been explored extensively in glycobiology and medicinal chemistry, with studies focusing on its role in disrupting glycosidase activity .

Properties

IUPAC Name

(3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVXFQMLZSPQLB-DHVFOXMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carba-Sugar Framework Construction

The foundational approach to beta-L-fucopyranosylamine involves constructing a carbocyclic ring system to replace the native pyranose oxygen. McCasland’s pioneering 1966 method introduced methylene groups into monosaccharide analogs, establishing a template for subsequent amine functionalization . Ogawa et al. (2002) advanced this strategy by synthesizing 5a-carba-beta-L-fucopyranosylamine via a bicyclic intermediate derived from L-fucose . The process entails:

  • Ring Contraction : L-Fucose is converted to a [3.3.0] bicyclic structure using oxidative cleavage followed by intramolecular aldol condensation.

  • Amination : The secondary hydroxyl group at the 5a position is substituted with an amine via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or tosylation and subsequent nucleophilic displacement with aqueous ammonia .

This method yields this compound with a reported inhibitory activity (K_i = 2.0 × 10⁻⁷ M against bovine kidney alpha-fucosidase), though stereochemical purity requires rigorous chromatography .

Azide Reduction and DeShong Coupling

Tri-O-acetyl-beta-L-fucopyranosyl azide serves as a critical intermediate for amine synthesis. The DeShong reaction facilitates azide-to-amide conversion, but selective reduction to the primary amine is achievable via:

  • Staudinger Reduction : Treatment with triphenylphosphine (PPh₃) in ethyl nitrate converts the azide to an iminophosphorane intermediate, hydrolyzed to the amine under acidic conditions .

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in methanol under H₂ gas reduces the azide directly to the amine, preserving the beta configuration .

Optimization Data :

ConditionReagentsYield (%)Purity (HPLC)
Staudinger (PPh₃)EtNO₂, CuCl₂·H₂O6892%
Hydrogenation (Pd/C)H₂, MeOH, 25°C7595%

Side reactions, such as over-reduction or epimerization, are mitigated by controlling reaction time and temperature .

Phosphate Displacement Strategy

Beta-L-fucopyranosyl phosphate, synthesized via fusion of tetraacetylated fucose with phosphoric acid, serves as a precursor for amine derivatives . The displacement reaction proceeds as follows:

  • Phosphate Activation : Treatment with POCl₃ converts the phosphate to a phosphorochloridate.

  • Amination : Reaction with ammonium hydroxide (28% aq.) at 60°C displaces the phosphate group, affording this compound in 45% yield .

Limitations : Competing hydrolysis necessitates careful control of stoichiometry and reaction time.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)StereoselectivityScalability
Carba-Sugar FrameworkL-Fucose30–40High (β > 95%)Moderate
Azide ReductionTri-O-acetyl-fucosylazide68–75Moderate (β:α = 4:1)High
TrichloroacetimidatePerbenzylated fucose55–60High (β > 90%)Low
Phosphate DisplacementTetraacetyl fucose40–45Low (β:α = 3:1)Moderate

Critical Insights :

  • The carba-sugar method ensures excellent stereocontrol but suffers from low yields due to multi-step synthesis .

  • Azide reduction offers scalability but requires hazardous azide intermediates .

  • Trichloroacetimidate glycosylation achieves high β-selectivity but demands extensive protecting group manipulation .

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : The anomeric proton (δ 5.2–5.4 ppm, d, J = 3.5 Hz) confirms the β-configuration .

    • ¹³C NMR : C-1 resonance at δ 95–97 ppm distinguishes amine derivatives from oxygenated analogs .

  • Mass Spectrometry :

    • ESI-MS: [M + H]⁺ peaks at m/z 192.1 (C₆H₁₃NO₄) validate molecular weight .

  • Chromatography :

    • Reverse-phase HPLC (C18 column, 5% MeCN in H₂O) resolves α/β anomers (retention times: 8.2 min β, 9.7 min α) .

Chemical Reactions Analysis

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of beta-L-Fucopyranosylamine is as an inhibitor of α-fucosidases. These enzymes are involved in the metabolism of fucose-containing glycoconjugates, and their inhibition can have therapeutic implications in various diseases, including cancer and viral infections.

  • Case Study : A study demonstrated that this compound acts as a potent inhibitor of α-fucosidase, showing promise in the treatment of fucosidosis, a lysosomal storage disorder caused by α-fucosidase deficiency .

Antitumor Activity

Research has indicated that this compound derivatives exhibit antitumor properties. The modulation of glycosylation patterns on tumor cells can influence their growth and metastatic potential.

  • Case Study : Investigations into structure-antitumor activity relationships revealed that modifications to the this compound scaffold can enhance its efficacy against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Viral Infections

This compound has been explored for its potential to inhibit viral infections, particularly those that utilize fucose-containing receptors for cell entry.

  • Research Insights : Studies have shown that compounds derived from this compound can block the binding of viruses to host cells by interfering with glycan interactions, thereby preventing infection .

Glycobiology Research

In glycobiology, this compound serves as a useful tool for studying glycan interactions and their biological significance. Its ability to mimic natural substrates allows researchers to probe the functions of glycosylated proteins and their roles in cellular processes.

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Impact
Enzyme InhibitionInhibits α-fucosidasesTreatment for fucosidosis
Antitumor ActivityModulates glycosylation patternsTargeted cancer therapies
Viral InfectionsBlocks viral binding to host cellsPrevents viral infections
Glycobiology ResearchMimics natural substrates for glycan studiesEnhances understanding of glycan functions

Biological Activity

Beta-L-Fucopyranosylamine is a glycosylamine derived from L-fucose, featuring a pyranose ring structure with an amine group. This compound has garnered attention for its diverse biological activities, particularly in pharmaceutical applications, due to its interactions with various enzymes and potential therapeutic uses.

Chemical Structure and Properties

The structural characteristics of this compound enable it to participate in a variety of biochemical reactions. Its unique configuration allows it to interact specifically with certain enzymes, notably alpha-fucosidases, which are crucial in carbohydrate metabolism and related disorders.

Table 1: Structural Comparison of Related Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
Alpha-L-FucopyranosylaminePyranose ringInhibits different glycosidasesDifferent anomeric configuration
5a-Carba-beta-DL-fucopyranosylamineModified fucoseStronger inhibition of alpha-fucosidaseCarba modification enhances activity
Beta-D-GalactopyranosylaminePyranose ringInvolved in lactose metabolismDifferent sugar moiety
N-Acetyl-beta-D-glucosaminidePyranose ringImportant in chitin biosynthesisContains an acetyl group

Biological Activities

This compound exhibits several notable biological activities:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of alpha-fucosidases, which play a significant role in the metabolism of fucose-containing glycoproteins. Modifications to the amine group can significantly influence its inhibitory efficacy against these enzymes.
  • Antimicrobial Properties : Studies are ongoing to evaluate the compound's potential as an antimicrobial agent. Its structural features may allow it to interact with microbial targets, although specific mechanisms remain under investigation.
  • Pharmaceutical Applications : The compound shows promise in drug development, particularly for conditions related to enzyme deficiencies and metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for therapeutic interventions.

Research Findings and Case Studies

Recent studies have highlighted the biological significance of this compound through various experimental approaches:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits alpha-fucosidase activity, suggesting its potential utility in treating fucosidosis and other related lysosomal storage disorders .
  • Antiviral Research : The compound has been investigated for its antiviral properties, particularly against viruses that exploit fucose-containing glycans for entry into host cells. This aspect of its biological activity is still being explored but holds significant therapeutic potential.
  • Mechanistic Insights : Research indicates that this compound's interaction with enzymes involves specific binding sites that can be modulated through structural modifications. This insight is crucial for designing more effective inhibitors based on this compound .

Comparison with Similar Compounds

Structural Analogs and Their Inhibitory Activity

Beta-L-fucopyranosylamine belongs to a family of carbasugar and aminocyclitol derivatives. Key structural analogs include:

Compound Name Structural Feature Inhibitory Target Key Finding(s)
This compound 1-Amino-1-deoxy-L-fucose Alpha-fucosidase Exhibits competitive inhibition with IC50 values in micromolar range .
5a-Carba-alpha-L-fucopyranose Carba-sugar (carbon bridge at C5a) Alpha-fucosidase Reduced inhibitory potency compared to this compound .
Alpha-DL-fucopyranosylamine Racemic mixture (DL configuration) Alpha-fucosidase Lower enantioselectivity and weaker binding affinity .
N-Alkyl derivatives Alkyl/aryl substituents on amine Alpha-fucosidase Enhanced lipophilicity and potency (e.g., N-benzyl derivatives) .
Key Observations:
  • Stereochemical Influence: The beta configuration of L-fucopyranosylamine is critical for its inhibitory activity. Alpha-configured analogs (e.g., alpha-DL-fucopyranosylamine) show diminished binding due to mismatched stereochemistry with enzyme active sites .
  • Carba-Sugar Modifications: Replacement of the ring oxygen with a methylene group (as in 5a-carba analogs) alters the compound’s electronic properties, reducing its efficacy compared to the parent this compound .
  • Derivatization Potential: N-Alkylation or cyclic isourea modifications improve membrane permeability and stability, making derivatives promising candidates for therapeutic applications .

Enzymatic Selectivity

While this compound selectively targets alpha-fucosidases, related compounds like 1-deoxy-D-galactonojirimycin (a galactose-derived iminosugar) show broader specificity against beta-galactosidases and alpha-mannosidases. This highlights the role of the fucose scaffold in conferring target specificity .

Q & A

Basic: What are the established methodologies for synthesizing beta-L-Fucopyranosylamine and validating its structural identity?

Synthesis of this compound typically employs convergent strategies, such as the "2+3" approach used for structurally similar fucosyl oligosaccharides. This involves stepwise glycosylation, sulfation, and purification. For validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming stereochemistry and purity. New compounds require comprehensive characterization, including 1H^1H-, 13C^13C-NMR, and high-resolution MS data, as well as comparison to literature values for known derivatives. For example, sulfated fucan derivatives were validated via NMR chemical shift alignment with established spectra . Experimental details must be rigorously documented to ensure reproducibility, adhering to guidelines for reporting synthetic protocols .

Basic: How can researchers effectively conduct a literature review to identify gaps in this compound applications?

A systematic review should foreground foreground questions (e.g., "How does this compound modulate carbohydrate-protein interactions?") rather than broad background queries. Use databases like PubMed and SciFinder with search terms such as "this compound synthesis," "glycosylation mechanisms," and "fucose-binding lectins." Filter results by relevance to biological systems (e.g., microbial adhesion, immune signaling). Tools like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks help structure queries and prioritize studies with mechanistic insights . Avoid over-reliance on review articles; prioritize primary research for methodological rigor.

Advanced: What experimental design considerations are critical for studying this compound's role in carbohydrate-protein binding kinetics?

Key factors include:

  • Control Systems : Use non-sulfated or stereoisomeric analogs (e.g., beta-D-Fucopyranosylamine) to isolate the impact of L-configuration and sulfation .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (KdK_d) and thermodynamics. For example, ITC can resolve entropy-driven vs. enthalpy-driven binding in lectin interactions.
  • Replication Logic : Conduct assays in triplicate across independent experiments to account for batch variability in synthetic yields or protein purity .
  • Data Normalization : Normalize binding signals to negative controls (e.g., buffer-only runs) to mitigate nonspecific interactions.

Advanced: How should researchers address discrepancies in reported glycosylation efficiencies of this compound derivatives?

Contradictions in yields or stereoselectivity often stem from:

  • Protecting Group Strategies : Differing temporary protecting groups (e.g., acetyl vs. benzyl) can alter reaction kinetics. Compare methodologies side-by-side under identical conditions .
  • Catalytic Systems : Evaluate metal triflates (e.g., Yb(OTf)3_3) versus Brønsted acids for glycosylation efficiency.
  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, X-ray crystallography for absolute configuration). Case study analyses recommend iterative hypothesis refinement when replication fails .

Advanced: What dynamic capabilities are required to adapt this compound research to emerging biomedical applications (e.g., antiviral therapeutics)?

Dynamic capabilities involve:

  • Sensing : Monitor trends in glycobiology, such as fucose-targeted viral entry inhibitors (e.g., SARS-CoV-2 spike protein interactions).
  • Seizing : Rapidly prototype analogs with modified sulfation patterns or aglycone moieties to test novel hypotheses.
  • Reconfiguring : Collaborate with virologists or immunologists to validate in vitro findings in disease-relevant models. For instance, reconfigure assays to include pseudotyped viruses or primary immune cells .

Basic: What analytical techniques are recommended for assessing this compound stability under physiological conditions?

  • HPLC-MS : Track degradation products over time in buffers mimicking physiological pH (7.4) and temperature (37°C).
  • Circular Dichroism (CD) : Monitor conformational changes in aqueous vs. lipid environments.
  • Accelerated Stability Testing : Use elevated temperatures (e.g., 40–60°C) to predict shelf-life, following ICH guidelines. Document protocols in alignment with journal requirements for experimental reproducibility .

Advanced: How can researchers optimize this compound derivatization using Design of Experiments (DoE) principles?

  • Factor Screening : Identify critical variables (e.g., solvent polarity, temperature, catalyst loading) via Plackett-Burman designs.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between factors (e.g., reaction time vs. yield) to pinpoint optimal conditions.
  • Robustness Testing : Validate optimized conditions against minor perturbations (e.g., ±5% catalyst variance). Include negative controls to isolate variable effects .

Basic: What are the best practices for reporting this compound research in peer-reviewed journals?

  • Structured Abstracts : Highlight objectives, methods, key results (e.g., synthetic yield, binding affinity), and implications.
  • Data Transparency : Deposit raw NMR/MS spectra in repositories like Figshare. For complex syntheses, provide step-by-step protocols in supplementary materials.
  • Avoid Redundancy : Do not duplicate experimental details in text and tables; use schematics for reaction mechanisms .

Advanced: How can machine learning models enhance the prediction of this compound's physicochemical properties?

  • Feature Selection : Train models on datasets incorporating molecular descriptors (e.g., logP, topological surface area) and experimental outcomes (e.g., solubility, binding scores).
  • Cross-Validation : Use k-fold validation to assess model generalizability across diverse fucose derivatives.
  • Interpretability Tools : Apply SHAP (SHapley Additive exPlanations) values to identify critical features driving predictions, aligning with trends in computational glycobiology .

Basic: What ethical and safety protocols are essential when handling this compound in biological assays?

  • Biosafety Level (BSL) : Adhere to BSL-2 standards if testing in cell cultures or pathogens.
  • Institutional Review : Obtain approval for studies involving human-derived samples (e.g., serum lectins).
  • Waste Management : Neutralize reactive intermediates (e.g., sulfating agents) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-L-Fucopyranosylamine
Reactant of Route 2
beta-L-Fucopyranosylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.